molecular formula C8H17ClN2O2 B1527504 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride CAS No. 1220033-42-0

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride

Cat. No.: B1527504
CAS No.: 1220033-42-0
M. Wt: 208.68 g/mol
InChI Key: QDCOOHOELLXQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, commonly referred to as a morpholine derivative, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H19ClN2O
  • Molecular Weight : 206.71 g/mol
  • Structure : Contains a morpholine ring which is pivotal to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Properties : Preliminary data indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

  • Receptor Interaction : The morpholine moiety may interact with various receptors in the central nervous system (CNS), leading to altered signaling pathways.
  • Enzyme Inhibition : There is evidence suggesting that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing their availability.
  • Cellular Uptake : Its structural properties allow for effective absorption across biological membranes, enhancing its bioavailability and therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationModulates dopamine and serotonin levels
CytotoxicityInduces cell death in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study Analysis

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Histological analysis revealed apoptosis as the primary mode of cell death, characterized by chromatin condensation and DNA fragmentation.

In another study focused on its anti-inflammatory properties, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments have indicated:

  • Potential hepatotoxicity at high doses.
  • Neurological effects such as locomotor impairment observed in animal studies at elevated exposure levels.
    These findings underscore the importance of further research to establish safe dosage ranges and understand the compound's long-term effects.

Properties

IUPAC Name

2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCOOHOELLXQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.